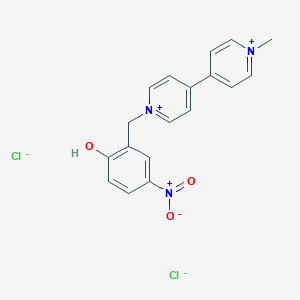
1-(N-Methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(N-Methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane, also known as Methyl Viologen or Paraquat, is a chemical compound widely used in scientific research for its unique properties. Methyl Viologen is a highly toxic compound that is used as a herbicide, but its potential use in scientific research has gained attention due to its ability to generate reactive oxygen species (ROS) and cause oxidative stress in cells.
作用机制
1-(N-Methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane Viologen generates ROS, which can cause oxidative stress in cells. ROS are highly reactive molecules that can damage cellular components, including proteins, lipids, and DNA. 1-(N-Methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane Viologen generates ROS by accepting electrons from cellular components, such as NADH or FADH2. This process generates superoxide radicals, which can be converted to other ROS, such as hydrogen peroxide and hydroxyl radicals. The accumulation of ROS can cause oxidative stress, which can lead to cell damage and death.
生化和生理效应
1-(N-Methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane Viologen has been shown to have a variety of biochemical and physiological effects on cells. It can induce apoptosis, autophagy, and DNA damage in cells. It can also affect the mitochondria, leading to changes in mitochondrial morphology, membrane potential, and ATP production. 1-(N-Methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane Viologen can also affect the cell cycle, leading to cell cycle arrest and changes in gene expression. In addition, 1-(N-Methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane Viologen can affect the immune system, leading to changes in cytokine production and immune cell function.
实验室实验的优点和局限性
1-(N-Methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane Viologen has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It is also relatively inexpensive compared to other compounds used in scientific research. 1-(N-Methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane Viologen is also highly stable and can be stored for long periods of time. However, 1-(N-Methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane Viologen is highly toxic and must be handled with care. It can also generate ROS quickly, which can make it difficult to control the level of oxidative stress in cells. In addition, 1-(N-Methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane Viologen can affect different cell types differently, which can make it difficult to compare results between experiments.
未来方向
There are several future directions for the use of 1-(N-Methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane Viologen in scientific research. One direction is to study the effects of 1-(N-Methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane Viologen on different cell types and tissues. Another direction is to study the effects of 1-(N-Methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane Viologen on different disease models, such as cancer and neurodegenerative diseases. In addition, 1-(N-Methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane Viologen can be used to study the effects of oxidative stress on aging and longevity. Finally, 1-(N-Methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane Viologen can be used to develop new therapies for diseases that are associated with oxidative stress.
Conclusion:
In conclusion, 1-(N-Methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane Viologen is a highly toxic compound with unique properties that make it useful for scientific research. It generates ROS and causes oxidative stress in cells, which can be used to study the effects of oxidative stress on cellular processes. 1-(N-Methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane Viologen has several advantages for lab experiments, but it must be handled with care due to its toxicity. There are several future directions for the use of 1-(N-Methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane Viologen in scientific research, including studying its effects on different cell types and tissues, disease models, aging and longevity, and developing new therapies for diseases associated with oxidative stress.
合成方法
1-(N-Methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane Viologen is synthesized by the reaction of 4,4'-bipyridine and paraquat dichloride in the presence of sodium hydroxide. The reaction produces a blue-green crystalline solid that is soluble in water and organic solvents.
科学研究应用
1-(N-Methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane Viologen is widely used in scientific research for its ability to generate ROS and cause oxidative stress in cells. It is used to study the effects of oxidative stress on cellular processes, such as apoptosis, autophagy, and DNA damage. 1-(N-Methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane Viologen is also used to study the effects of oxidative stress on the mitochondria, which are the powerhouses of the cell. In addition, 1-(N-Methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane Viologen is used to study the effects of oxidative stress on different cell types, including cancer cells, stem cells, and immune cells.
属性
CAS 编号 |
131690-25-0 |
|---|---|
产品名称 |
1-(N-Methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane |
分子式 |
C18H17Cl2N3O3 |
分子量 |
394.2 g/mol |
IUPAC 名称 |
2-[[4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium-1-yl]methyl]-4-nitrophenol;dichloride |
InChI |
InChI=1S/C18H16N3O3.2ClH/c1-19-8-4-14(5-9-19)15-6-10-20(11-7-15)13-16-12-17(21(23)24)2-3-18(16)22;;/h2-12H,13H2,1H3;2*1H/q+1;;/p-1 |
InChI 键 |
FSSIGVSAEZOKFT-UHFFFAOYSA-M |
SMILES |
C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC3=C(C=CC(=C3)[N+](=O)[O-])O.[Cl-].[Cl-] |
规范 SMILES |
C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC3=C(C=CC(=C3)[N+](=O)[O-])O.[Cl-].[Cl-] |
同义词 |
1-(N-methyl-4,4'-bipyridinium)-1-(2-hydroxy-5-nitrophenyl)methane 4,4'-PQNP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-Hydroxybicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B160378.png)
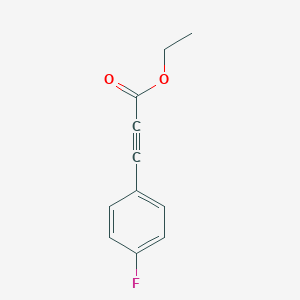
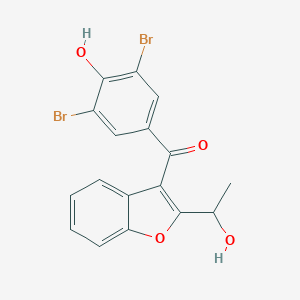
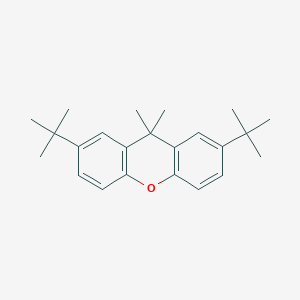
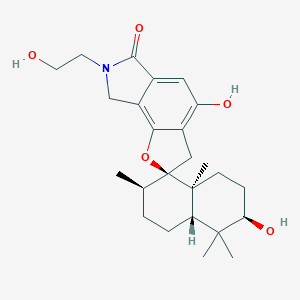
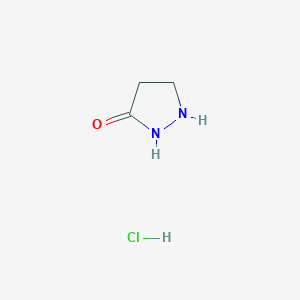
![[RuCl(benzene)(R)-BINAP]Cl](/img/structure/B160392.png)
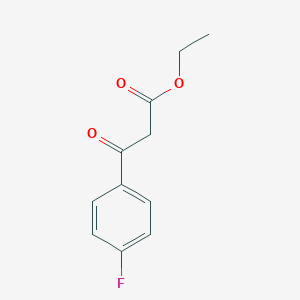
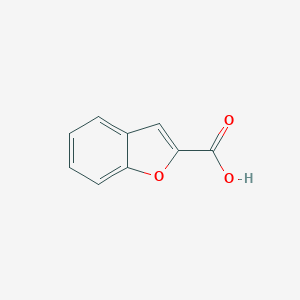
![2-((4AR,6S,7R,8R,8aS)-8-hydroxy-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B160396.png)
![Benzo[b]thiophene-3-carboxaldehyde](/img/structure/B160397.png)
![Benzo[b]thiophene-2-carboxylic acid](/img/structure/B160401.png)
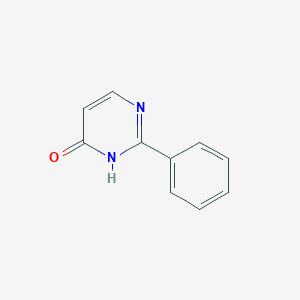
![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160403.png)